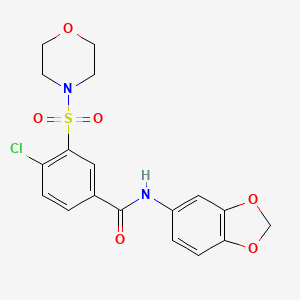
N-(1,3-benzodioxol-5-yl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-benzodioxol-5-yl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide” is a complex organic compound. The name suggests that it contains a benzodioxol group, a morpholin group, and a sulfonylbenzamide group . Compounds with similar structures are often used in research and have various potential applications .
Synthesis Analysis
The synthesis of compounds structurally similar to “this compound” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
“this compound” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Scientific Research Applications
Anticonvulsant Agents
N-(1,3-benzodioxol-5-yl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide and its derivatives have been explored for their potential as anticonvulsant agents. Morpholino derivatives, in particular, have shown promising results in this area. These compounds have been synthesized and characterized through various techniques, demonstrating their relevance in the development of new anticonvulsant drugs (Amir et al., 2012).
Neurokinin-1 Receptor Antagonists
Research has been conducted on compounds related to this compound as neurokinin-1 receptor antagonists. These compounds have demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential in treating these conditions (Harrison et al., 2001).
Gastroprokinetic Activity
The compound has been evaluated for its gastroprokinetic activity. Studies on its derivatives have shown potent effects on gastric emptying, indicating its potential application in gastrointestinal disorders (Kalo et al., 1995).
Src Kinase Inhibition and Anticancer Activities
N-Benzyl substituted derivatives of this compound have been studied for their Src kinase inhibitory and anticancer activities. These derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, positioning them as potential anticancer agents (Fallah-Tafti et al., 2011).
Synthesis of Enantiopure Morpholines
The synthesis of enantiopure 3-substituted morpholines, which are structurally related to this compound, has been explored. These processes are significant for developing chiral drugs and other applications in medicinal chemistry (Bornholdt et al., 2010).
Factor Xa Inhibitors
The compound and its derivatives have been investigated as factor Xa inhibitors, showing potential as anticoagulant agents. These studies highlight their possible use in treating thrombotic disorders (Watson et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c19-14-3-1-12(9-17(14)28(23,24)21-5-7-25-8-6-21)18(22)20-13-2-4-15-16(10-13)27-11-26-15/h1-4,9-10H,5-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXGVYZBKIXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

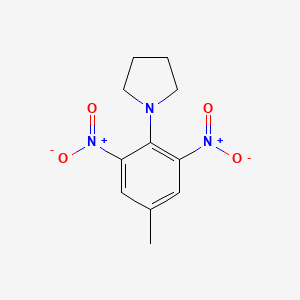
![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)
![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)
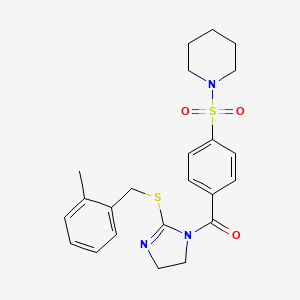

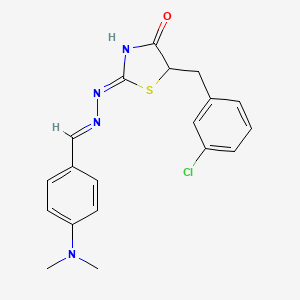
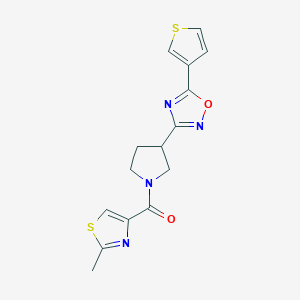
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide](/img/structure/B2444637.png)
![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2444644.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2444648.png)